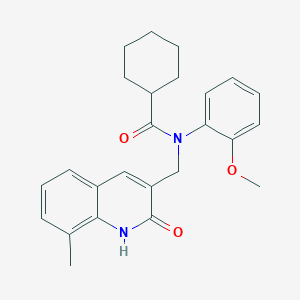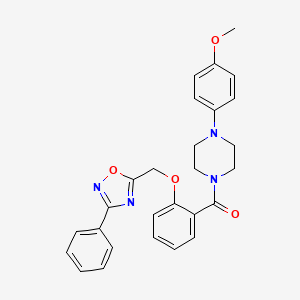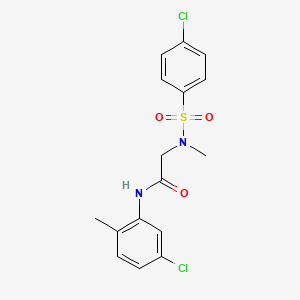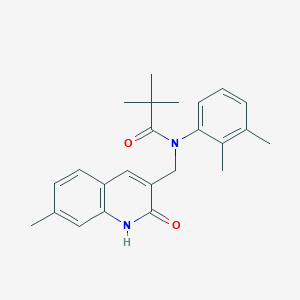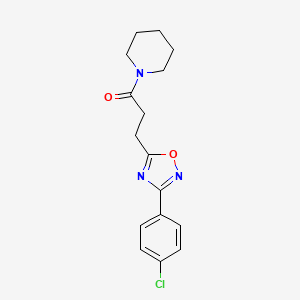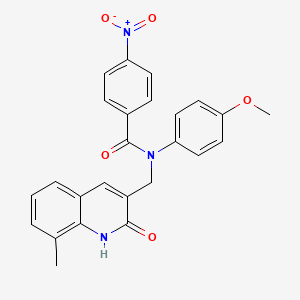
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide, also known as HMN-214, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It is a member of the benzamide family of compounds and has been shown to have potent antitumor activity in a variety of cancer cell lines.
Mechanism of Action
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide works by inhibiting the activity of tubulin, which is involved in cell division. Specifically, it binds to the colchicine-binding site on tubulin and prevents the formation of microtubules. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been shown to have potent antitumor activity in a variety of cancer cell lines. It has also been shown to inhibit the growth of tumor xenografts in animal models. In addition to its antitumor activity, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been shown to have antiangiogenic activity, which means it inhibits the formation of new blood vessels that tumors need to grow.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide in lab experiments is its potency and specificity. It has been shown to have potent antitumor activity in a variety of cancer cell lines, and its mechanism of action is well understood. However, one limitation of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide in lab experiments is its potential toxicity. It has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide. One area of research is to optimize its synthesis to achieve higher yields and purity. Another area of research is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to investigate its potential use in different types of cancer and to determine its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide involves several steps, starting with the reaction of 8-hydroxyquinoline with 4-nitrobenzoyl chloride to form an intermediate. This intermediate is then reacted with 4-methoxyphenylmagnesium bromide to form the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been optimized to achieve high yields and purity.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent antitumor activity in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide works by inhibiting the activity of a protein called tubulin, which is involved in cell division. This inhibition leads to cell cycle arrest and ultimately cell death.
properties
IUPAC Name |
N-(4-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-16-4-3-5-18-14-19(24(29)26-23(16)18)15-27(20-10-12-22(33-2)13-11-20)25(30)17-6-8-21(9-7-17)28(31)32/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMZJAAXFFSPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

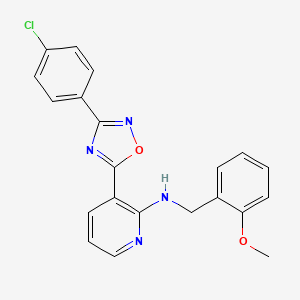
![N-cyclohexyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7686892.png)

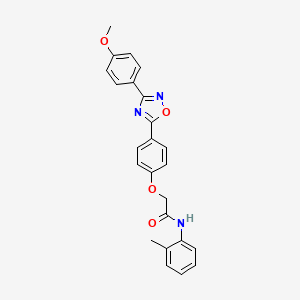
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7686909.png)
